

# Analytical methods for *cis*-Chlorfenvinphos detection

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## Compound of Interest

Compound Name: *cis*-Chlorfenvinphos

CAS No.: 18708-87-7

Cat. No.: B103268

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Application Note: High-Precision Determination of ***cis*-Chlorfenvinphos** (Z-isomer)

## Abstract & Scope

This technical guide provides a validated workflow for the detection and quantification of ***cis*-Chlorfenvinphos** (Z-isomer), a potent organophosphate acaricide and insecticide.[1] While technical grade Chlorfenvinphos exists as a mixture of Z (*cis*) and E (*trans*) isomers (typically in a 9:1 ratio), the Z-isomer is significantly more abundant and toxicologically relevant.[1]

This protocol addresses the critical analytical challenge of isomer-specific quantification. Due to differential ionization efficiencies and matrix effects, co-eluting isomers can lead to significant quantification errors. We present two orthogonal methodologies:

- LC-MS/MS (Primary): For high-sensitivity trace analysis in complex matrices (food, biological fluids).[1]
- GC-MS (Confirmatory): For structural confirmation and high-concentration environmental screening.[1]

## Chemical Identity & Isomerism

Understanding the stereochemistry is prerequisite to accurate analysis.[1]

Parameter	Details
IUPAC Name	(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate
CAS Number	18708-87-7 (Z-isomer specific); 470-90-6 (mixed)
Molecular Mass	359.6 g/mol
Isomer Note	Z-isomer (cis): Chlorine and Phosphate groups are on the same side of the vinyl double bond. [1] Often referred to as "Beta-Chlorfenvinphos" in older literature.[1] E-isomer (trans): Chlorine and Phosphate are on opposite sides.[1]
Stability	Hydrolyzes in alkali; thermally unstable >180°C (critical for GC).[1]

## Sample Preparation: Modified QuEChERS Protocol

For Food, Soil, and Biological Tissue Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is selected for its ability to recover polar organophosphates while removing matrix interferences.

### Reagents Required:

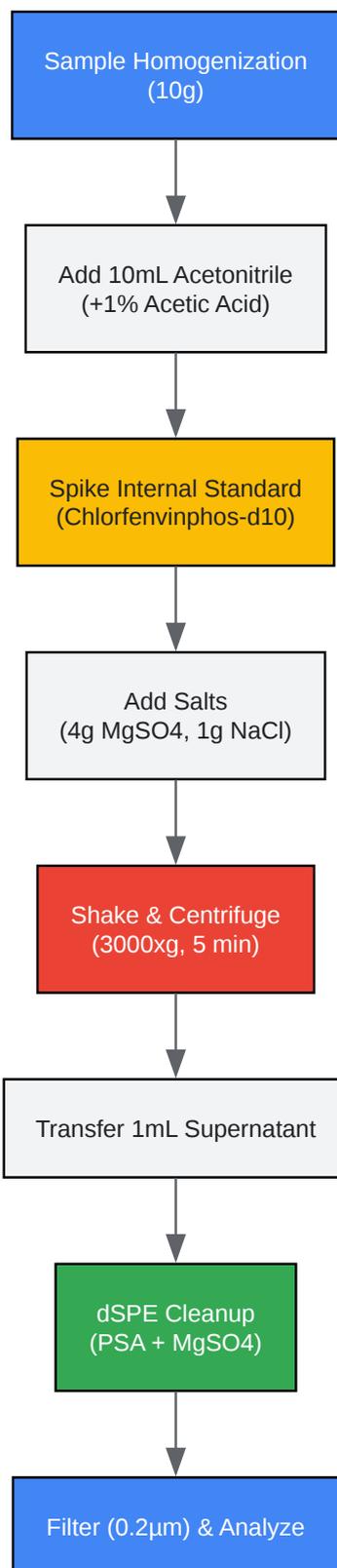
- Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid.[1][2]
- Partitioning Salts: 4g MgSO<sub>4</sub> (anhydrous), 1g NaCl.
- dSPE Cleanup (General): 150mg MgSO<sub>4</sub>, 25mg PSA (Primary Secondary Amine).[1][2]
- dSPE Cleanup (Fatty Samples): Add 25mg C18 sorbent.[1]

### Step-by-Step Workflow:

- Homogenization: Cryogenically mill 10g of sample (use dry ice if necessary to prevent thermal degradation).

- Extraction: Weigh 10g sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (1% HOAc).
- Internal Standard: Spike with 100µL of Chlorfenvinphos-d10 (1 µg/mL).
- Agitation: Vortex for 1 min.
- Salting Out: Add Partitioning Salts (4g MgSO<sub>4</sub> / 1g NaCl). Note: Add salts AFTER solvent to prevent agglomeration.[1]
- Centrifugation: 3000 x g for 5 minutes.
- Cleanup (dSPE): Transfer 1mL of supernatant to a 2mL dSPE tube (containing PSA/MgSO<sub>4</sub>). Vortex 30s. Centrifuge 3000 x g for 1 min.
- Filtration: Filter supernatant through 0.2µm PTFE filter into LC vial.

## Visual Workflow (QuEChERS)



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Figure 1: Modified QuEChERS extraction workflow for isolation of Chlorfenvinphos from complex matrices.

## Primary Method: LC-MS/MS Analysis

Recommended for Quantification[1][3][4]

This method utilizes a C18 column with a specific gradient to chromatographically resolve the Z and E isomers.[1] Separation is mandatory because the isomers exhibit different ionization efficiencies; co-elution results in inaccurate quantification.[1]

## Chromatographic Conditions (UHPLC)

- System: Agilent 1290 Infinity II or equivalent.
- Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.[1]
- Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Methanol (LC-MS grade).[1]
  - Why Methanol? Methanol often provides better selectivity for geometric isomers compared to Acetonitrile.[1]

Gradient Profile:

Time (min)	% B	Event
0.00	10	Initial Hold
1.00	10	Start Ramp
8.00	95	Elution of Isomers
10.00	95	Wash

| 10.10 | 10 | Re-equilibration |[1]

## Mass Spectrometry Parameters (ESI+)

- Mode: Positive Electrospray Ionization (ESI+).[1]
- Scan Type: Dynamic MRM (dMRM).[1]
- Source Temp: 350°C.
- Capillary Voltage: 3500 V.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role
cis-Chlorfenvinphos	358.9	266.9	18	Quantifier
	358.9	294.9	12	Qualifier 1
	358.9	154.9	28	Qualifier 2

| Chlorfenvinphos-d10 | 369.0 | 277.0 | 18 | Internal Std |[1]

Data Interpretation: The Z-isomer (cis) typically elutes after the E-isomer on C18 columns due to steric hindrance affecting interaction with the stationary phase.[1] Ensure the calibration curve is built specifically using the Z-isomer peak area.[1]

## Confirmatory Method: GC-MS

Recommended for High-Concentration Screening[1]

GC-MS is robust but requires strict temperature control to prevent on-column degradation.[1]

## Instrument Parameters

- Inlet: Splitless mode, 250°C.
- Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Transfer Line: 280°C.[1]

#### Temperature Program:

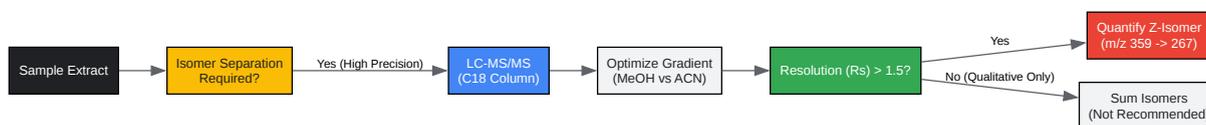
- Initial: 90°C (hold 1 min).
- Ramp 1: 20°C/min to 180°C.
- Ramp 2: 5°C/min to 230°C (Critical slow ramp for isomer separation).[1]
- Ramp 3: 30°C/min to 300°C (hold 3 min).

#### MS Acquisition (SIM Mode):

- Target Ions: m/z 267 (Quant), 269, 323.
- Note: The molecular ion (358) is often weak in EI; fragment 267 (dichlorophenacyl ion) is the base peak.[1]

## Analytical Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the detection of the specific cis-isomer.



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Figure 2: Decision tree for chromatographic optimization. Baseline separation of isomers is critical for accurate toxicity assessment.

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